Inotodiol

Overview

Description

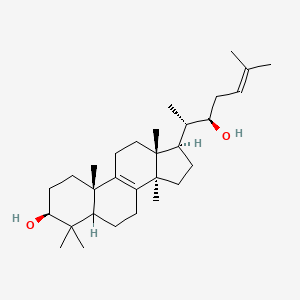

Inotodiol is an anti-inflammatory sterol isolated from Inonotus obliquus . It has received attention from the pharmaceutical industry due to its strong antioxidant and anti-allergic activities .

Synthesis Analysis

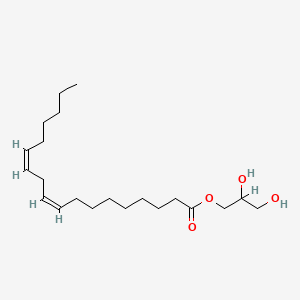

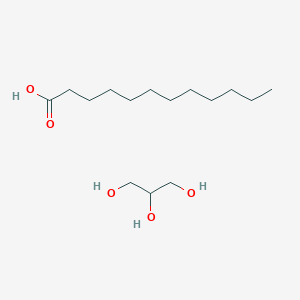

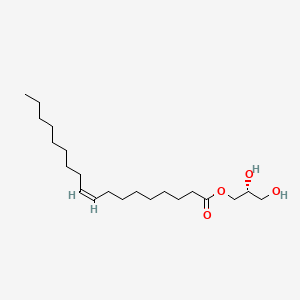

A stereospecific method previously developed in the triterpene series for the synthesis of this compound is shown to be equally valid in the steroid series . An efficient enzymatic approach for producing novel inotodiyl-oleates (IOs) from pure this compound and oleic acid has also been established .

Molecular Structure Analysis

This compound has a molecular formula of C30H50O2 and a molecular weight of 442.7 g/mol . The IUPAC name is (3S,5R,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol .

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Properties

Inotodiol, a lanostane triterpenoid from Inonotus obliquus (Chaga mushroom), demonstrates significant anticancer effects. Studies reveal its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including cervical, lung, breast, and ovarian cancers.

Cervical Cancer : this compound shows potent effects against human cervical cancer HeLa cells. It inhibits cell migration and invasion, induces apoptosis, and impacts cell cycle regulation through the p53-dependent pathway (Zhang et al., 2019). Another study also found that it affects the expression of cyclinE, p27, Bcl-2, and Bax in HeLa cells, contributing to its anti-proliferative and pro-apoptotic effects (Zhao et al., 2014).

Breast Cancer : this compound exhibits inhibitory effects on breast cancer growth, especially in diabetic conditions. It downregulates β-catenin signaling, leading to reduced tumor progression and induction of apoptosis (Zhang et al., 2018).

Lung Cancer : this compound demonstrates antiproliferative effects on the human lung adenocarcinoma cell line A549. It induces apoptosis and cell cycle arrest, potentially making it a candidate for lung cancer chemoprevention (Zhong et al., 2011).

Ovarian Cancer : Research on the effects of this compound on the human ovarian cancer SKOV3 cell line shows that it can inhibit cell proliferation and induce apoptosis, affecting the cell cycle and expression of key proteins like Cyclin E and P27 (Xiu, 2013).

Anti-Allergic and Anti-Inflammatory Effects

This compound has also been identified as an effective agent in reducing allergic reactions and inflammation.

Food Allergy : Studies show that this compound can suppress allergic reactions in a mouse model of food allergy by inhibiting mast cell function. It demonstrates high efficacy and selectivity, making it a potential therapeutic candidate for treating food allergies (Nguyen et al., 2020).

- (Chung et al., 2022).

Immunomodulatory Effects

This compound exhibits potential as an immunomodulator. For example, it has been found to induce atypical maturation in dendritic cells, enhancing T cell proliferation and IL-2 secretion. This indicates its role in modulating immune responses (Maza et al., 2021).

Other Applications

Pharmacokinetics : A novel bioanalytical method for determining this compound's pharmacokinetics has been developed, furthering understanding of its absorption and metabolism in the body (Kim et al., 2021).

Neuroprotective Effects : this compound shows promise in protecting PC12 cells against injury caused by oxygen and glucose deprivation, suggesting potential in treating conditions like ischemic stroke (Li et al., 2018).

Mechanism of Action

Inotodiol, also known as (3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol, is a natural compound with a wide range of biological activities . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets dendritic cells (DCs) . DCs are professional antigen-presenting cells that link innate and adaptive immune responses . They have the ability to stimulate naïve T cells that coordinate subsequent adaptive response toward an inflammatory response or tolerance depending on the DC differentiation level .

Mode of Action

This compound promotes the maturation of bone marrow-derived DCs (BMDCs) and induces T cell activation . It increases the expression of surface maturation markers, including MHC-I, MHC-II, CD86, and CD40, on BMDCs without affecting the production of various cytokines, including TNF-α and IL-12p40 in these cells . T cells primed with this compound-treated BMDCs proliferate and produce IL-2, without producing other cytokines, including IL-12p40 and IFN-γ .

Biochemical Pathways

This compound induces a characteristic type of maturation in DCs through phosphatidylinositol-3-kinase activation independent of NF-κB . The phosphatidylinositol-3-kinase inhibitor wortmannin abrogates the upregulation of Akt phosphorylation and CD86 and MHC-II expression induced by this compound .

Pharmacokinetics

The pharmacokinetic analysis of this compound microemulsion in oral administration of 4.5 mg/kg exhibited AUC 0–24h = 341.81 (ng·h/mL), and C max = 88.05 (ng/mL) . Notably, when the dose increased from 4.5 to 8.0 mg/kg, the bioavailability of this compound decreased from 41.32% to 33.28% . This suggests that the bioavailability of this compound may be influenced by the dosage.

Result of Action

This compound-treated DCs enhance T cell proliferation and IL-2 secretion . Injection of this compound into mice induces maturation of splenic DCs and IL-2 production, and the administration of this compound and this compound-treated BMDCs induces the proliferation of adoptively transferred CD8 + T cells in vivo .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the solubility of this compound in organic solvents is notably lower than those of other sterols . This distinctive physicochemical property of this compound, due to the difference in the hydroxyl group at C-22, can affect its bioavailability . A nonionic surfactant-based delivery system for this compound was developed to improve its bioavailability .

Safety and Hazards

Inotodiol showed a unique immunosuppressive property with a preference for mast cells . It exerted a mast cell-stabilizing activity equally potent to dexamethasone in mouse anaphylaxis models when orally administered in a lipid-based formulation . Importantly, considering the no-observed-adverse-effect level of this compound was over 15 times higher than dexamethasone, its therapeutic index would be at least eight times better .

Future Directions

properties

IUPAC Name |

(3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19(2)9-11-24(31)20(3)21-13-17-30(8)23-10-12-25-27(4,5)26(32)15-16-28(25,6)22(23)14-18-29(21,30)7/h9,20-21,24-26,31-32H,10-18H2,1-8H3/t20-,21+,24+,25?,26-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWJCGCIAHLFNE-UJHWODAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)[C@@H](CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35963-37-2 | |

| Record name | Inotodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035963372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

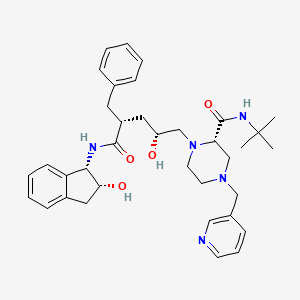

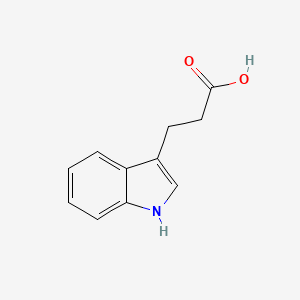

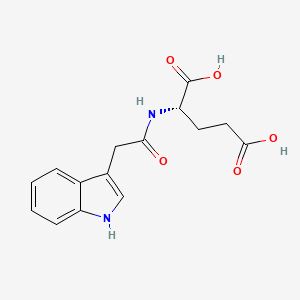

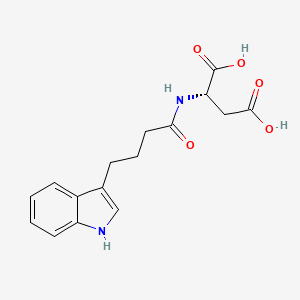

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Inotodiol exerts its effects through various mechanisms depending on the cell type and context.

ANone:

- Molecular formula: C30H50O2 [, , , ]

- Molecular weight: 442.72 g/mol [, , ]

- Spectroscopic data: The structure of this compound has been elucidated using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR, 13C NMR, DEPT, HSQC, HMBC, HHCOSY, and NOESY have been used to determine the connectivity and stereochemistry of this compound. [, , , , ]

- Mass spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) has been employed to determine the molecular weight and formula of this compound. []

A: While the research provided does not extensively discuss the material compatibility and stability of this compound in various material matrices, it highlights its low solubility in water and some organic solvents, impacting its bioavailability. [] Further research is needed to fully understand its stability under different conditions and in diverse material formulations.

ANone: The provided research focuses on the biological activities of this compound and does not indicate any inherent catalytic properties or applications in chemical reactions.

ANone: The research provided does not mention any specific computational chemistry studies or QSAR models developed for this compound. This area presents a potential avenue for future research to further explore its structure-activity relationship and optimize its therapeutic potential.

A: While a comprehensive SAR study is not available in the provided research, some insights can be gleaned from studies comparing this compound's activity to other triterpenoids from Inonotus obliquus. For example, this compound and trametenolic acid, both isolated from I. obliquus, showed stronger cytotoxicity against cancer cell lines compared to lanosterol. [, ] This suggests that the presence and position of hydroxyl groups on the lanostane skeleton may play a crucial role in their anticancer activity. More detailed investigations are needed to fully elucidate the SAR of this compound and develop analogs with improved potency and selectivity.

A: The research highlights the challenge of this compound's low solubility in water and some organic solvents, limiting its bioavailability for therapeutic applications. [] To overcome this, a nonionic surfactant-based microemulsion delivery system was developed using Tween-80 to encapsulate this compound, improving its bioavailability after oral administration in mice. [] This demonstrates the potential of using formulation strategies like microemulsions to enhance the delivery and efficacy of this compound. Further research is necessary to explore other formulation approaches and assess the long-term stability of this compound under various storage conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.